molecular formula C18H21NO4S B10968505 N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide

Cat. No.: B10968505
M. Wt: 347.4 g/mol
InChI Key: IVKRKUKQLOQWDT-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide is a synthetic organic compound that features a benzodioxole moiety and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole is then alkylated using an appropriate alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Sulfonamide Formation: The alkylated benzodioxole is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) to form the final sulfonamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the benzodioxole or sulfonamide groups.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: An analogue with a similar benzodioxole moiety but different alkyl chain.

    1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a benzodioxole ring and an amine group.

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide is unique due to its specific combination of a benzodioxole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-propylbenzenesulfonamide

InChI

InChI=1S/C18H21NO4S/c1-3-4-14-5-8-16(9-6-14)24(20,21)19-13(2)15-7-10-17-18(11-15)23-12-22-17/h5-11,13,19H,3-4,12H2,1-2H3

InChI Key

IVKRKUKQLOQWDT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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